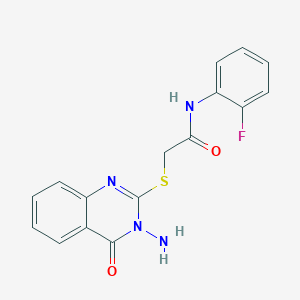![molecular formula C21H26N2O B299546 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide selectively inhibits BTK, a key signaling molecule in the BCR pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are critical for the survival and proliferation of B cells. Inhibition of BTK by 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on BCR signaling, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell signaling. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to modulate the activity of immune cells, such as macrophages and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several advantages as a research tool. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to be effective in preclinical models of various B cell malignancies, making it a useful tool for studying the role of BTK in these diseases. However, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cellular compartments. Additionally, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. Another area of interest is the study of the effects of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide on the immune system. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to modulate the activity of immune cells, and further research in this area could lead to the development of novel immunotherapeutic approaches. Finally, the safety and efficacy of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for B cell malignancies.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the pyrrolidine with the benzamide, and the final tert-butyl protection. The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell malignancies. In a study published in Cancer Research, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was found to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood showed that 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was effective in inhibiting the growth of MCL cells in vitro and in vivo. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
Clé InChI |
NPYOBJBWJOGNBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)




![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)